3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%
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Overview
Description
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% (FTFB) is an organosulfur compound containing a sulfur-carbon double bond. It is a white crystalline solid that is soluble in both polar and nonpolar solvents. FTFB is an important intermediate for the synthesis of various organic compounds and has been used in scientific research applications such as in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of organic compounds such as amides, esters, and thiols. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in the synthesis of novel sulfur-containing heterocycles.
Mechanism of Action
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of synthetic reactions. It reacts with various nucleophiles such as amines, alcohols, and thiols to form new C-S bonds. It can also react with electrophiles such as aldehydes and ketones to form new C-C bonds. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% can be used in the synthesis of heterocycles such as thiophenes and thiazoles.
Biochemical and Physiological Effects
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, but its biochemical and physiological effects are not yet fully understood. It is known to be a weak acid, but its exact pKa is unknown. It is also known to be a weak base, but its exact pKb is unknown. Additionally, it is not known if 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has any direct or indirect effects on the human body.
Advantages and Limitations for Lab Experiments
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is a versatile reagent that can be used in a variety of synthetic reactions. Its main advantage is its high yield of approximately 95%. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% is relatively inexpensive and readily available. Its main limitation is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% has many potential applications in scientific research. One potential application is in the synthesis of novel sulfur-containing heterocycles. Additionally, 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% could be used in the synthesis of polymers, pharmaceuticals, and agrochemicals. Additionally, further research could be done to determine the biochemical and physiological effects of 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%. Finally, research could be done to develop new methods for synthesizing 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95%.
Synthesis Methods
3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% can be synthesized through two main methods: direct alkylation and the Williamson synthesis. The direct alkylation method involves the reaction of a thiophene derivative with a halobenzoic acid in the presence of a base. The Williamson synthesis involves the reaction of a thiophene derivative with an alkyl halide in the presence of a base. Both methods produce 3-(5-Formylthiophen-2-yl)-5-fluorobenzoic acid, 95% in yields of approximately 95%.
properties
IUPAC Name |
3-fluoro-5-(5-formylthiophen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-9-4-7(3-8(5-9)12(15)16)11-2-1-10(6-14)17-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXKIPPEYSITMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689507 |
Source
|
Record name | 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-76-9 |
Source
|
Record name | 3-Fluoro-5-(5-formylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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